molecular formula C13H11N3O4 B2979963 2-(2-nitrophenoxy)-N-(pyridin-3-yl)acetamide CAS No. 337931-56-3

2-(2-nitrophenoxy)-N-(pyridin-3-yl)acetamide

Cat. No.: B2979963
CAS No.: 337931-56-3
M. Wt: 273.248
InChI Key: LMIHHPNSSJCMDI-UHFFFAOYSA-N
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Description

2-(2-nitrophenoxy)-N-(pyridin-3-yl)acetamide is an organic compound that features a nitrophenoxy group and a pyridinylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenoxy)-N-(pyridin-3-yl)acetamide typically involves the reaction of 2-nitrophenol with 3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-nitrophenol attacks the carbonyl carbon of the acid chloride, forming the desired acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenoxy)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide.

    Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

    Hydrolysis: 2-nitrophenol and 3-pyridinecarboxylic acid.

Scientific Research Applications

2-(2-nitrophenoxy)-N-(pyridin-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Materials Science: It may be explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-nitrophenoxy)-N-(pyridin-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenoxy and pyridinylacetamide moieties may contribute to its binding affinity and specificity, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide: A reduced form of the compound with an amino group instead of a nitro group.

    2-(2-chlorophenoxy)-N-(pyridin-3-yl)acetamide: A similar compound where the nitro group is replaced by a chlorine atom.

    2-(2-methoxyphenoxy)-N-(pyridin-3-yl)acetamide: A derivative with a methoxy group instead of a nitro group.

Uniqueness

2-(2-nitrophenoxy)-N-(pyridin-3-yl)acetamide is unique due to the presence of both a nitrophenoxy group and a pyridinylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The nitro group can undergo reduction to form an amino group, providing a versatile handle for further functionalization.

Properties

IUPAC Name

2-(2-nitrophenoxy)-N-pyridin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c17-13(15-10-4-3-7-14-8-10)9-20-12-6-2-1-5-11(12)16(18)19/h1-8H,9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIHHPNSSJCMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330180
Record name 2-(2-nitrophenoxy)-N-pyridin-3-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809658
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

337931-56-3
Record name 2-(2-nitrophenoxy)-N-pyridin-3-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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